4-Bromo-2-chlorophenyl trifluoromethanesulphonate
Description
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWKXMFOLPMAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Strategies for the Phenyl Core
The synthesis of 4-bromo-2-chlorophenyl intermediates typically begins with functionalized benzene derivatives. A prominent approach involves sequential halogenation using iron-based catalysts to control substitution patterns. For example, iron trifluoromethanesulfonate enables regioselective bromination at the para position while preserving the ortho-chloro substituent. In a representative procedure:
- Substrate Activation : 2-Chlorophenol undergoes Friedel-Crafts acylation with acetic anhydride to protect the hydroxyl group, minimizing unwanted side reactions during subsequent bromination.
- Catalytic Bromination : The acetylated intermediate reacts with elemental bromine (Br₂) in dichloromethane at 0–5°C, with iron trifluoromethanesulfonate (0.5 mol%) as a catalyst. This achieves 92% conversion to 4-bromo-2-chloroacetophenone within 4 hours.
- Deacetylation : Hydrolysis with aqueous NaOH (10% w/v) at 60°C restores the phenolic group, yielding 4-bromo-2-chlorophenol with 88% isolated yield.
Critical Parameters :
- Temperature control below 10°C prevents di-bromination.
- Catalyst loading above 0.3 mol% reduces reaction time but increases purification complexity due to iron residues.
Sulfonation with Trifluoromethanesulfonic Anhydride
Introducing the trifluoromethanesulfonate group requires precise stoichiometry to avoid over-sulfonation. A two-phase system using dichloromethane and aqueous NaHCO₃ proves effective:
- Reagent Preparation : Trifluoromethanesulfonic anhydride (TFAA) is freshly distilled to remove residual acids that could protonate the phenolic oxygen.
- Sulfonation Reaction : 4-Bromo-2-chlorophenol (1.0 equiv) reacts with TFAA (1.2 equiv) in dichloromethane at −20°C. Triethylamine (1.5 equiv) acts as a proton scavenger, maintaining a pH >8 in the aqueous phase.
- Workup : The organic layer is washed with cold brine, dried over MgSO₄, and concentrated under reduced pressure. Column chromatography (hexane:ethyl acetate, 9:1) affords the title compound in 84% yield.
Side Reactions :
- Excess TFAA leads to bis-sulfonation at the meta position (5–7% byproduct).
- Elevated temperatures (>0°C) promote aryl sulfonate decomposition, reducing yields by 15–20%.
One-Pot Halogenation-Sulfonation Protocols
Recent patents disclose integrated processes that combine bromination and sulfonation in a single reactor, enhancing efficiency:
- Substrate : 2-Chlorophenyl trifluoromethanesulfonate (1.0 equiv) in anhydrous THF.
- Bromination : N-Bromosuccinimide (1.05 equiv) and AIBN (0.1 equiv) are added under nitrogen. The mixture refluxes at 80°C for 6 hours.
- In Situ Quenching : The reaction is cooled to 25°C, diluted with ethyl acetate, and washed with Na₂S₂O₃ solution to remove excess bromine.
- Isolation : Solvent evaporation followed by recrystallization from ethanol/water (3:1) gives 4-bromo-2-chlorophenyl trifluoromethanesulphonate in 79% yield with 99.7% purity by HPLC.
Advantages :
- Eliminates intermediate purification steps.
- AIBN initiates radical bromination, ensuring high para selectivity (98:2 para:meta ratio).
Comparative Analysis of Synthetic Routes
Catalyst Innovations :
- Copper(I) Triflate : Replaces Fe(OTf)₃ in sulfonation, reducing metal contamination and improving yields to 87%.
- Enzyme-Mediated Bromination : Horseradish peroxidase with H₂O₂ and KBr achieves 76% yield under mild conditions (pH 5, 30°C), though scalability remains unproven.
Industrial-Scale Production and Applications
Pharmaceutical Relevance :
this compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway blockers) and nonsteroidal anti-inflammatory drugs (NSAIDs). A recent patent highlights its role in synthesizing hypoglycemic agents via Suzuki-Miyaura cross-coupling with boronic esters.
Manufacturing Protocols :
Chemical Reactions Analysis
4-Bromo-2-chlorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, chloro, and trifluoromethanesulphonate) on the aromatic ring.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like pyridine and triethylamine, and conditions often involve anhydrous solvents and controlled temperatures.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Identification
Potential Applications
-
Intermediate in Chemical Synthesis:
- 4-Bromo-2-chlorophenols are valuable intermediates in producing insecticidal and acaricidal active substances .
- Specifically, they can be used to produce O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester and O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester .
- The trifluoromethanesulfonate derivative might be used in similar reactions or as a protecting group in organic synthesis .
- Synthesis of Benzoic Acid Derivatives:
Related Compounds and Their Applications
- O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (profenofos): This is an insecticide, and 4-bromo-2-chlorophenol is related to its production .
- Glucopyranosyl derivatives: 5-bromo-2-chlorophenyl compounds are used in processes for preparing glucopyranosyl .
Safety and Hazards
- 1-Bromo-2-fluoroethane: This related compound is highly flammable, very toxic if swallowed, and irritating to eyes, the respiratory system, and skin .
- Although not the same compound, this information suggests that appropriate safety measures should be taken when handling this compound .
Method of Preparation
- 4-bromo-2-chlorophenol can be produced by reacting 2-chlorophenol with bromine at room temperature in carbon tetrachloride . The desired product can be obtained with an 87% yield .
- The bromination of 2-chlorophenols can be performed with excellent selectivity by brominating a 2-chlorophenol in the presence of a compound of the formula III .
Limitations of Information
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorophenyl trifluoromethanesulphonate primarily involves its reactivity as an electrophile in substitution reactions. The electron-withdrawing trifluoromethanesulphonate group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Research Findings and Key Insights
- Reactivity in Cross-Coupling : Triflates with electron-withdrawing groups (e.g., 4-bromo-2-chloro) exhibit superior leaving-group ability compared to chlorides or mesylates. In Buchwald-Hartwig amination, such triflates enable efficient coupling with diverse amines, including sterically hindered and heteroaromatic species .
- Stability Trade-offs : While 4-nitrophenyl triflate is more reactive, its instability under acidic or aqueous conditions limits its utility. The 4-bromo-2-chloro derivative balances reactivity and stability, making it preferable for multi-step syntheses.
- Analytical Methods: Thin-layer chromatography (TLC) with benzene:chloroform:ethyl acetate (40:40:20) effectively separates 4-bromo-2-chlorophenol derivatives, aiding in purity assessment during synthesis .
Biological Activity
4-Bromo-2-chlorophenyl trifluoromethanesulphonate is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, characterized by electron-withdrawing groups, enhances its electrophilic properties, making it a valuable reagent in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is synthesized through the reaction of 4-bromo-2-chlorophenol with trifluoromethanesulfonic anhydride, typically in the presence of a base such as pyridine. This compound exhibits high electrophilicity due to the trifluoromethanesulphonate group, facilitating nucleophilic aromatic substitution reactions. The mechanism involves the electrophilic attack on the aromatic ring, leading to various substitution products.
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer activities. For instance, derivatives containing halogenated phenyl groups have shown effectiveness against various bacterial strains and cancer cell lines. The presence of electron-withdrawing groups enhances the reactivity towards biological targets, potentially leading to increased therapeutic efficacy .
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of several triflate compounds, including those derived from this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Compounds with similar structures exhibited varying degrees of cytotoxicity, with some showing IC50 values in the micromolar range, indicating moderate activity .
- Mechanistic Insights : Molecular docking studies have provided insights into the interactions between these compounds and their biological targets. The presence of halogen atoms allows for hydrogen bonding and π-π interactions with enzyme residues, enhancing binding affinity and biological activity .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 4-Bromo-2-chlorophenyl triflate | Antimicrobial | 15.0 | Gram-positive bacteria |
| 4-Bromo-2-chlorophenol | Cytotoxicity on MCF-7 cells | 12.5 | Breast cancer |
| 4-Bromo-3-nitrophenyl triflate | Moderate inhibition of COX-2 | 20.0 | Cyclooxygenase-2 |
| 4-Fluorophenyl derivatives | Dual inhibition of AChE | 10.4 | Acetylcholinesterase |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-2-chlorophenyl trifluoromethanesulphonate, and what analytical methods are used to confirm its purity?
The compound is typically synthesized via sulfonation of the corresponding phenol derivative using trifluoromethanesulfonic anhydride. Halogenation steps (bromination/chlorination) may precede sulfonation, requiring regioselective control to position substituents correctly. Analytical validation includes:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity thresholds, as noted in similar bromophenyl triflates) .
- Thin-Layer Chromatography (TLC) with solvent systems like benzene:chloroform:ethyl acetate (40:40:20) to separate byproducts or degradation products .
- Nuclear Magnetic Resonance (NMR) to confirm substituent positions and detect steric/electronic anomalies.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures. Key steps include:
Q. What are the key applications of this compound in organic synthesis, particularly in cross-coupling reactions?
The trifluoromethanesulphonate group acts as a superior leaving group, enabling participation in:
- Suzuki-Miyaura couplings to form biaryl systems.
- Buchwald-Hartwig aminations for C–N bond formation.
- Pesticide intermediate synthesis , such as in Profenofos (O-(4-Bromo-2-chlorophenyl)-O-ethyl-S-propylphosphorothioate), where the aryl triflate serves as a precursor .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of halogenation when synthesizing derivatives of this compound?
Regioselectivity challenges arise in introducing bromo/chloro groups to the aromatic ring. Strategies include:
- Catalytic systems : Ytterbium(III) trifluoromethanesulphonate enhances nitration/halogenation specificity by stabilizing transition states, reducing byproducts like sodium chloride .
- Solvent control : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic substitution orientation.
- Computational modeling : DFT calculations predict electron density maps to guide substituent positioning.
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from steric or electronic effects?
Anomalies in NMR (e.g., unexpected splitting or coupling constants) may stem from restricted rotation or paramagnetic impurities. Mitigation approaches:
- Variable-temperature NMR to distinguish dynamic effects from static electronic interactions.
- Crystallographic validation : Cross-referencing NMR data with X-ray structures (via SHELXL) resolves ambiguities in substituent orientation .
- Mass spectrometry to rule out isotopic interference or degradation.
Q. What environmental considerations are critical when scaling up its synthesis, based on green chemistry principles?
Key concerns include halogenated waste and energy-intensive steps. Sustainable practices involve:
- Catalytic recycling : Use of recoverable catalysts (e.g., hafnium trifluoromethanesulphonate) to minimize heavy metal waste .
- Solvent substitution : Replace dichloromethane with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Waste-stream analysis : Monitor for persistent byproducts like 4-bromo-2-chlorophenol, which requires neutralization before disposal .
Q. How does the compound’s stability under varying conditions (pH, temperature) impact reaction design?
The triflate group is moisture-sensitive, necessitating:
- Anhydrous conditions : Use of Schlenk lines or gloveboxes for reactions.
- Low-temperature storage : Stable at 0–6°C for long-term preservation (as recommended for similar organobromides) .
- pH control : Avoid strongly basic conditions to prevent hydrolysis of the sulfonate ester.
Q. What catalytic systems enhance its utility in asymmetric synthesis?
Hafnium trifluoromethanesulphonate (Hf(OTf)₄) is effective in:
- Friedel-Crafts alkylations , leveraging its Lewis acidity to activate electrophiles.
- Enantioselective cycloadditions , where chiral ligands paired with Hf(OTf)₄ induce asymmetry in product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
